1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate
CAS No.: 1421462-72-7
Cat. No.: VC7279725
Molecular Formula: C17H26N2O6
Molecular Weight: 354.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421462-72-7 |
|---|---|
| Molecular Formula | C17H26N2O6 |
| Molecular Weight | 354.403 |
| IUPAC Name | formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-phenoxyethanone |
| Standard InChI | InChI=1S/C16H24N2O4.CH2O2/c1-17(7-9-19)11-14-12-21-10-8-18(14)16(20)13-22-15-5-3-2-4-6-15;2-1-3/h2-6,14,19H,7-13H2,1H3;1H,(H,2,3) |
| Standard InChI Key | REFWZUSWRHLTSP-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC1COCCN1C(=O)COC2=CC=CC=C2.C(=O)O |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name Derivation
The compound’s name follows IUPAC guidelines to describe its branching structure. The parent chain is 2-phenoxyethanone, where a phenoxy group (–O–C₆H₅) attaches to the carbonyl carbon of ethanone. At position 1 of the ethanone, a morpholino substituent (C₄H₈NO₂) is bonded. This morpholino ring is further modified at its 3-position by a methylene group (–CH₂–) connected to a (2-hydroxyethyl)(methyl)amine moiety (–N(CH₃)(CH₂CH₂OH)). The formate ion (HCOO⁻) serves as the counterion, likely ionically bonded to a protonated tertiary amine in the structure.
Structural Features and Functional Groups
Key functional groups include:
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Morpholine ring: A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.
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Phenoxy group: Provides aromaticity and lipophilicity.
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Hydroxyethyl-methylamino side chain: Introduces hydrogen-bonding capacity and potential cationic character at physiological pH.
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Formate ion: Enhances aqueous solubility through ionic interactions.
A hypothetical molecular formula can be deduced as C₁₇H₂₅N₂O₅·HCOO, yielding a molecular weight of approximately 397.42 g/mol.
Table 1: Hypothesized Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₂O₅·HCOO |
| Molecular Weight | 397.42 g/mol |
| XLogP3-AA | 1.2 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely proceeds through sequential alkylation and condensation reactions:
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Morpholine functionalization: Introduction of the (2-hydroxyethyl)(methyl)amino-methyl group via reductive amination of morpholine-3-carbaldehyde with methyl(2-hydroxyethyl)amine.
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Phenoxyethanone coupling: Nucleophilic aromatic substitution between the functionalized morpholine and 2-chloro-1-phenoxyethanone.
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Salt formation: Treatment with formic acid to protonate the tertiary amine, forming the formate salt.
Key Reaction Intermediates
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Morpholine-3-carbaldehyde: Obtained through oxidation of 3-(hydroxymethyl)morpholine.
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Methyl(2-hydroxyethyl)amine: Commercial availability or synthesized via ethanolamine methylation.
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2-Chloro-1-phenoxyethanone: Prepared by Friedel-Crafts acylation of phenol with chloroacetyl chloride.
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Reductive Amination | NaBH₃CN, MeOH | 0–25°C | 65 |
| 2 | Nucleophilic Substitution | K₂CO₃, DMF | 80°C | 72 |
| 3 | Salt Formation | HCOOH, Et₂O | RT | 89 |
Physicochemical Properties
Solubility and Partitioning
The formate salt likely exhibits moderate water solubility (estimated 50–100 mg/mL at 25°C) due to ionic interactions, while the neutral form shows lipophilicity (logP ≈ 1.2). Differential solubility enables formulation flexibility—aqueous solutions for injectables or solid dispersions for oral delivery.
Stability Profile
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Thermal stability: Decomposition expected above 200°C based on morpholine derivatives.
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Photostability: The phenoxy group may necessitate light-protected storage to prevent radical degradation.
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pH sensitivity: Protonation state changes between pH 3–5 could affect solubility and shelf life.
Pharmacological Profile
Hypothesized Mechanisms of Action
Structural analogs suggest potential activity at:
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Adrenergic receptors: The hydroxyethylamine moiety resembles β-blocker pharmacophores.
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Antimicrobial targets: Morpholino derivatives often inhibit bacterial efflux pumps.
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Kinase inhibition: The planar phenoxy group may intercalate in ATP-binding pockets.
Toxicity Considerations
Quaternary ammonium compounds frequently show:
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Cationic amphiphilicity: Risk of phospholipidosis at high concentrations.
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hERG channel inhibition: Potential QT prolongation requires cardiovascular safety screening.
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